REACTION_CXSMILES
|
ClC1C=CC(NC2N=C(C3C(F)=CC=CC=3F)N=C(NN=CC3C=CC(OC(F)(F)F)=CC=3)N=2)=CC=1.C(NC(C)C)(C)C.[Li].Cl.C(N(CC)CC)C.[F:53][C:54]1[CH:59]=[CH:58][CH:57]=[C:56]([F:60])[CH:55]=1.[N:61]1[C:68]([Cl:69])=[N:67][C:65](Cl)=[N:64][C:62]=1[Cl:63]>O1CCCC1.C(Cl)Cl>[Cl:63][C:62]1[N:61]=[C:68]([Cl:69])[N:67]=[C:65]([C:55]2[C:54]([F:53])=[CH:59][CH:58]=[CH:57][C:56]=2[F:60])[N:64]=1 |f:1.2,3.4,^1:43|
|
Name
|
N-(4-chlorophenyl)-4-(2,6-difluorophenyl)-6-(2-(4-(trifluoromethoxy)benzylidene)hydrazinyl)-1,3,5-triazin-2-amine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)NC1=NC(=NC(=N1)C1=C(C=CC=C1F)F)NN=CC1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Also Example 1 For this general method we also provide a specific detailed example, i.e. Example 1, which
|
Type
|
STIRRING
|
Details
|
the solution stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The dry-ice/acetone cold bath was removed
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
ADDITION
|
Details
|
Once at room temperature the orange-red mixture was poured into 100 mL of saturated aqueous bicarbonate solution
|
Type
|
ADDITION
|
Details
|
Hexanes (100 mL) were added
|
Type
|
ADDITION
|
Details
|
after thorough mixing the organic layer
|
Type
|
CUSTOM
|
Details
|
was separated from the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
WASH
|
Details
|
The silica gel was eluted with 10% ethyl acetate in hexanes
|
Type
|
CONCENTRATION
|
Details
|
The organic eluent was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the product precipitated from methylene chloride and hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)C1=C(C=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |